((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate
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Overview
Description
4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a halogenated nucleoside analog.
Preparation Methods
The synthesis of 4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves several steps:
Nucleobase Anion Glycosylation: The nucleobase anion glycosylation of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide yields the beta-D-anomer.
Deblocking and Amination: The beta-D-anomer is then deblocked and aminated at the C(4) position.
Selective Deamination: Selective deamination at the C(2) position results in the formation of the final compound.
Chemical Reactions Analysis
4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine undergoes various chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which are common in nucleoside chemistry.
Substitution Reactions: Halogenated nucleosides like this one can undergo substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and various catalysts.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties.
Biological Research: Used as a tool to study nucleoside analog interactions with enzymes and nucleic acids.
Industrial Applications: Potential use in the synthesis of other complex nucleoside analogs.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The fluorine atom in the sugar moiety shifts the sugar conformation, affecting the compound’s interaction with biological targets .
Comparison with Similar Compounds
Similar compounds include other halogenated 7-deazapurine nucleosides such as:
- 2′-Deoxy-2′-fluoro-beta-D-arabinofuranosyl-7-deazaisoguanine .
- 7-Deaza-2′-deoxyisoguanosine .
- 7-Halogenated 2-amino-7-deazapurine ribonucleosides .
These compounds share structural similarities but differ in their specific halogen substitutions and biological activities, highlighting the unique properties of 4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine .
Properties
IUPAC Name |
[(2R,3R,4S,5R)-3-benzoyloxy-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorooxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O5/c26-21-17-11-12-30(22(17)29-14-28-21)23-19(27)20(35-25(32)16-9-5-2-6-10-16)18(34-23)13-33-24(31)15-7-3-1-4-8-15/h1-12,14,18-20,23H,13H2/t18-,19+,20-,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUVHXHFIIZVRP-VLVHOKLOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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